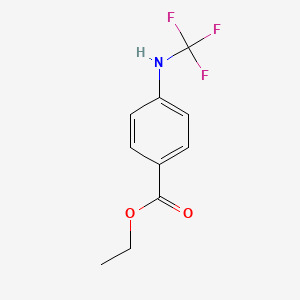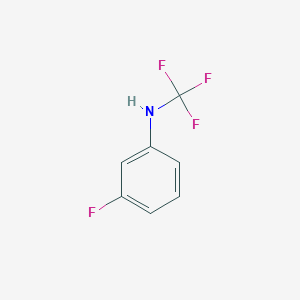
3-fluoro-N-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F4N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline precursor. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction of aniline with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These can include continuous flow processes where the reagents are continuously fed into a reactor, and the product is continuously removed. This approach can improve yield and reduce the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and specialty polymers.
Mecanismo De Acción
The mechanism by which 3-fluoro-N-(trifluoromethyl)aniline exerts its effects is primarily through its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)aniline: Similar in structure but lacks the fluorine atom on the benzene ring.
2-Fluoro-3-(trifluoromethyl)aniline: Another isomer with the fluorine atom in a different position.
4-Fluoro-3-(trifluoromethyl)aniline: Similar structure with the fluorine atom at the para position.
Uniqueness
3-Fluoro-N-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. This unique structure can lead to distinct interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C7H5F4N |
|---|---|
Peso molecular |
179.11 g/mol |
Nombre IUPAC |
3-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F4N/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4,12H |
Clave InChI |
MMTWHZJBDWRCJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
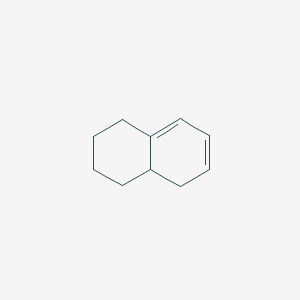
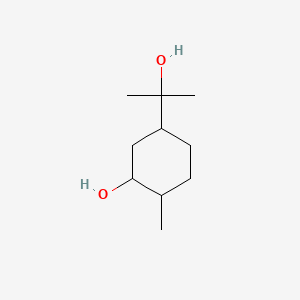
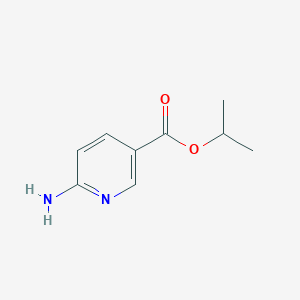
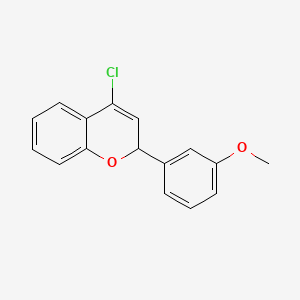
![cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B13960306.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13960313.png)
![1-Methoxy-3-{[(propan-2-yl)oxy]methyl}benzene](/img/structure/B13960318.png)
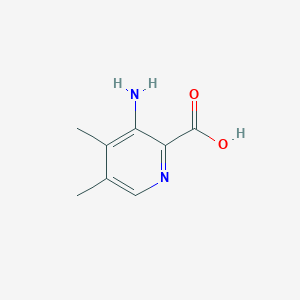
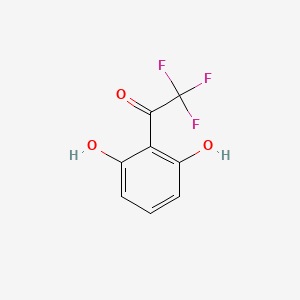

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyrimidin-2-amine](/img/structure/B13960348.png)

